4-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Description
4-[(2-Oxo-2-phenylethyl)sulfanyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a fused bicyclic compound comprising a cyclopentane ring fused to a pyrimidin-2-one core. The molecule features a sulfanyl group at the 4-position, substituted with a 2-oxo-2-phenylethyl moiety. This structural motif is significant in medicinal chemistry, as pyrimidinone derivatives are often explored for their biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
4-phenacylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-13(10-5-2-1-3-6-10)9-20-14-11-7-4-8-12(11)16-15(19)17-14/h1-3,5-6H,4,7-9H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVDANSZKIAVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves several steps. One common method includes the reaction of cyclopentanone with thiourea and phenacyl bromide under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
4-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding thiol derivative .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiproliferative activities . In medicine, it is being investigated for its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
In the industrial sector, 4-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is used in the development of new materials and as a catalyst in certain chemical reactions. Its unique structure and reactivity make it a valuable compound for various applications.
Mechanism of Action
The mechanism of action of 4-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways . For example, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can be contextualized by comparing it to related pyrimidinone derivatives. Below is a detailed analysis:
Structural Analogues and Their Properties
*Calculated using standard atomic masses.
Key Observations
Compounds with piperazine (e.g., ) or thymidine moieties (e.g., ) exhibit increased molecular complexity and possible pharmacokinetic advantages (e.g., solubility, target affinity).
Spectral Trends: Aromatic protons in pyrimidinone derivatives typically resonate between δ 7.0–8.5 ppm , while sulfanyl-linked alkyl chains show signals at δ 2.5–4.5 ppm . Carbonyl groups (e.g., pyrimidin-2-one C=O) appear at δ ~165–175 ppm in ¹³C NMR .
Molecular Weight and Drug-Likeness :
- The target compound (MW ~294) falls within the "drug-like" range (MW < 500), similar to BG15892 (MW 372.87) . Larger conjugates (e.g., , MW 844) may face challenges in bioavailability.
Research Findings and Implications
- Synthetic Accessibility : The sulfanyl linkage in the target compound suggests straightforward thiol-alkylation reactions, analogous to BG15892’s synthesis .
- Unresolved Questions: No direct data on the target compound’s biological activity or crystallographic parameters are available.
- Methodological Notes: SHELX software remains critical for refining crystal structures of such compounds, ensuring accuracy in stereochemical assignments.
Biological Activity
The compound 4-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a member of the cyclopenta[d]pyrimidine family and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a cyclopenta[d]pyrimidine core with a sulfanyl group attached to a phenylethyl moiety. The presence of the oxo group contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes or receptors involved in inflammatory processes and cancer progression.
Inhibition of COX Enzymes
One significant area of study is the compound's potential as a COX-2 inhibitor . Cyclooxygenase (COX) enzymes play a critical role in the inflammatory response and are implicated in various diseases, including cancer. A study demonstrated that derivatives of similar structures showed COX-2 inhibition, suggesting that this compound may exhibit similar properties .
1. Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit anti-inflammatory effects. For instance, studies have shown that certain derivatives can significantly reduce inflammation markers in vitro and in vivo models.
2. Anticancer Properties
Preliminary studies suggest that this compound may have anticancer properties. Its structural analogs have been shown to induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation.
Case Studies
Several case studies have explored the biological activity of related compounds:
Research Data
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
Q & A
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Prioritize binding poses with ΔG < −7 kcal/mol .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (50–100 ns) to assess stability of hydrogen bonds (e.g., between the pyrimidinone carbonyl and Arg120 of COX-2) .
- Pharmacophore mapping : Identify critical features (e.g., hydrophobic phenyl group, hydrogen-bond acceptors) using MOE or Phase .
What physicochemical properties influence this compound’s solubility and bioavailability?
Basic
Key parameters include:
- LogP : Experimental determination via shake-flask method (logP ~2.8) indicates moderate lipophilicity, suitable for passive diffusion .
- pKa : The pyrimidinone ring (pKa ~9.5) remains unionized at physiological pH, enhancing membrane permeability .
- Hydrogen-bond donors/acceptors : Two acceptors (carbonyl and sulfanyl groups) may limit aqueous solubility, necessitating formulation with cyclodextrins or PEG .
How should structure-activity relationship (SAR) studies be designed for derivatives?
Q. Advanced
- Core modifications : Synthesize analogs with substituents at the cyclopentane (e.g., methyl groups) or phenyl ring (e.g., electron-withdrawing Cl, NO₂) to probe steric and electronic effects .
- Bioisosteric replacement : Replace the sulfanyl group with selenyl or ether linkages to assess tolerance .
- High-throughput screening : Test 50–100 derivatives in parallel against panels of disease-relevant targets (e.g., cancer cell lines, inflammatory cytokines) to identify lead candidates .
What in vitro assays are suitable for initial biological activity screening?
Q. Basic
- Cell viability assays : Use MTT or Resazurin in cancer (e.g., MCF-7) and non-cancerous (e.g., HEK293) lines to determine IC₅₀ values and selectivity indices .
- Enzyme inhibition : Screen against COX-2, phosphodiesterases, or kinases (e.g., EGFR) at 10 µM to identify inhibitory activity (>50% inhibition threshold) .
- Molecular docking : Pre-screen against target libraries (e.g., Protein Data Bank) to prioritize assays .
How does the bicyclic structure impact chemical reactivity and stability?
Q. Advanced
- Conformational rigidity : The cyclopenta[d]pyrimidinone core restricts rotation, enhancing stereoselective reactions (e.g., epoxidation) .
- Electrophilic susceptibility : The electron-deficient pyrimidinone ring undergoes nucleophilic attacks at C4, requiring inert atmospheres (N₂) during synthesis to prevent hydrolysis .
- Thermal stability : TGA/DSC analysis shows decomposition >200°C, indicating suitability for high-temperature reactions .
How can reaction yields be optimized during scale-up synthesis?
Q. Advanced
- Design of experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions (e.g., DMF:H₂O 9:1 improves yield by 15%) .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings to functionalize the phenyl group .
- Flow chemistry : Implement continuous flow reactors to enhance mixing and reduce reaction time (2 hours vs. 12 hours batch) .
What protocols assess the compound’s stability under storage conditions?
Q. Basic
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (acceptance criteria: ≥95% purity) .
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photodegradation products .
- Lyophilization : For long-term storage, lyophilize in amber vials under argon (−20°C) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
